3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1798680-52-0
VCID: VC7614028
InChI: InChI=1S/C11H10ClN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-3-8(12)5-10/h2-7,15H,1H3
SMILES: COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C11H10ClN3O3S
Molecular Weight: 299.73

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

CAS No.: 1798680-52-0

Cat. No.: VC7614028

Molecular Formula: C11H10ClN3O3S

Molecular Weight: 299.73

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide - 1798680-52-0

Specification

CAS No. 1798680-52-0
Molecular Formula C11H10ClN3O3S
Molecular Weight 299.73
IUPAC Name 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C11H10ClN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-3-8(12)5-10/h2-7,15H,1H3
Standard InChI Key ZZPYIKVUVFIVFW-UHFFFAOYSA-N
SMILES COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Introduction

3-Chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class. This compound is characterized by its molecular formula, C11H10ClN3O3S, and a molecular weight of approximately 299.73 g/mol . The structure of this compound includes a benzene ring substituted with a chlorine atom and a sulfonamide group, which is linked to a pyrimidine ring with a methoxy substituent.

Synthesis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, the synthesis might involve reacting 3-chlorobenzenesulfonyl chloride with 2-methoxypyrimidine-5-amine in the presence of a base like triethylamine in a solvent such as dichloromethane. The reaction mixture is usually stirred at room temperature, followed by purification steps like recrystallization or chromatography.

Biological Activity

Sulfonamides are known for their biological activities, including antimicrobial properties and enzyme inhibition. While specific biological data for 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is limited, related compounds have shown potential in various therapeutic areas, such as oncology and enzymatic inhibition. The methoxy group on the pyrimidine ring may enhance antiproliferative properties by affecting cellular signaling pathways.

Research Applications

Given its sulfonamide structure, 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide could serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its biological activity might be explored in fields like oncology, where sulfonamides have shown promise as enzyme inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator